molecular formula C6H5Br2NO B3217396 2,4-Dibromo-6-methoxypyridine CAS No. 117873-73-1

2,4-Dibromo-6-methoxypyridine

Cat. No.: B3217396
CAS No.: 117873-73-1
M. Wt: 266.92 g/mol
InChI Key: ZCZMZEYFBAVQTN-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Pyridines in Heterocyclic Chemistry

Polyhalogenated pyridines are pyridine (B92270) rings substituted with multiple halogen atoms. This class of compounds is of significant interest to synthetic chemists due to the reactivity imparted by the halogen substituents. Halogens, such as bromine and chlorine, are excellent leaving groups in nucleophilic aromatic substitution reactions, and they also enable a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. researchgate.net

The number and position of the halogen atoms on the pyridine ring dictate the regioselectivity of these reactions, allowing for the controlled and sequential introduction of different functional groups. researchgate.net This site-selectivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of highly substituted and complex molecular architectures from relatively simple starting materials. rsc.org For instance, the differential reactivity of halogens (e.g., iodine being more reactive than bromine, which is more reactive than chlorine) can be exploited to achieve selective transformations at specific positions on the pyridine ring. Furthermore, the presence of electron-withdrawing halogen atoms can influence the electronic properties of the pyridine ring, affecting its reactivity and the properties of the final molecule. The strategic use of polyhalogenated pyridines has led to the synthesis of a wide array of compounds with applications in medicinal chemistry and materials science. researchgate.net

Overview of 2,4-Dibromo-6-methoxypyridine as a Versatile Synthetic Scaffold

This compound is a prime example of a polyhalogenated pyridine that has garnered attention as a versatile synthetic scaffold. Its structure, featuring two bromine atoms at positions 2 and 4 and a methoxy (B1213986) group at position 6, provides a unique combination of reactive sites. The two bromine atoms offer handles for sequential and site-selective functionalization through various cross-coupling reactions. The methoxy group, an electron-donating group, modulates the electronic properties of the pyridine ring and can also be a site for further chemical modification.

The differential reactivity of the bromine atoms at the 2- and 4-positions allows for controlled, stepwise introduction of substituents. This feature is particularly valuable for creating asymmetrically substituted pyridines, which are often challenging to synthesize through other methods. This controlled reactivity makes this compound a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₆H₅Br₂NO
CAS Number 117873-73-1
Key Functional Groups Pyridine, Dibromo, Methoxy
Primary Applications Organic Synthesis Intermediate

Scope and Academic Focus of Research on this compound

Research centered on this compound has primarily focused on its synthetic utility and its application as a building block for more complex molecules. Academic investigations have explored its reactivity in a variety of chemical transformations, with a significant emphasis on palladium-catalyzed cross-coupling reactions. These studies aim to understand and control the regioselectivity of these reactions to enable the efficient synthesis of a diverse range of substituted pyridine derivatives.

A key area of research involves the development of novel synthetic methodologies that utilize this compound to access previously inaccessible or difficult-to-synthesize compounds. For example, it has been used in the preparation of pyridine-pyridone alternate oligomers and cyclic adenosine (B11128) monophosphate analogues. chemicalbook.com Furthermore, its role as a precursor in the synthesis of biologically active molecules is an active area of investigation. For instance, it has been incorporated into the synthesis of neuroprotective agents. acs.org The academic focus remains on expanding the synthetic toolbox available to organic chemists and leveraging the unique reactivity of this compound to create molecules with potential applications in various scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-6-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZMZEYFBAVQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307300
Record name 2,4-Dibromo-6-methoxypyridine
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Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117873-73-1
Record name 2,4-Dibromo-6-methoxypyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=117873-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-6-methoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for 2,4 Dibromo 6 Methoxypyridine and Its Structural Analogues

Precursor-Based Synthesis Strategies

A common and effective approach to synthesizing complex pyridine (B92270) derivatives like 2,4-dibromo-6-methoxypyridine involves the use of appropriately substituted pyridine precursors. This strategy allows for the controlled and regioselective introduction of desired functional groups.

The synthesis of polysubstituted pyridines often commences with simpler, commercially available or readily synthesized pyridine derivatives. For instance, aminopyridines serve as versatile starting materials. Through diazotization reactions, the amino group can be converted into a good leaving group, which can then be substituted by a bromide. A well-established method for producing 2-bromopyridine (B144113) involves the diazotization-bromination of 2-aminopyridine (B139424) with hydrobromic acid in the presence of bromine and a diazotizing agent like sodium nitrite (B80452) google.com. This fundamental transformation can be adapted for more substituted systems.

Similarly, methoxy-substituted aminopyridines can be utilized as precursors. For example, 4-bromo-2-methoxypyridine (B21118) has been efficiently synthesized from 2-methoxy-4-aminopyridine. This process involves a Sandmeyer-type reaction where the amino group is treated with hydrobromic acid and sodium nitrite to introduce the bromine atom at the 4-position guidechem.com. The starting 2-methoxy-4-aminopyridine can be prepared from 4-aminopyridine, showcasing a multi-step synthesis from a simple pyridine derivative.

Another strategy involves the halogen exchange of chloro-substituted pyridines. For example, 2,6-dibromopyridine (B144722) can be synthesized from 2,6-dichloropyridine (B45657) by refluxing with a bromide source such as sodium bromide in aqueous hydrobromic acid nih.gov. This method provides a route to dibrominated pyridines which can then be further functionalized.

The introduction of a methoxy (B1213986) group onto a pyridine ring, particularly one bearing halogen substituents, is typically achieved through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the halogen atoms activates the ring towards attack by nucleophiles.

Alkali metal methoxides, most commonly sodium methoxide (B1231860) (NaOMe), are the reagents of choice for introducing a methoxy group onto a halopyridine ring. These reactions are typically carried out in methanol (B129727) as the solvent, which also serves as the source of the methoxide ion in the presence of a base.

A relevant example is the synthesis of 6-bromo-2-methoxy-3-aminopyridine from 2,6-dibromo-3-aminopyridine. The reaction is carried out by treating the dibromo derivative with sodium methoxide, leading to the selective substitution of the bromine atom at the 2-position nih.gov. This selectivity is a key aspect of nucleophilic aromatic substitution on the pyridine ring.

Starting MaterialReagentProductReference
2,6-dibromo-3-aminopyridineSodium methoxide6-bromo-2-methoxy-3-aminopyridine nih.gov

This table showcases an example of nucleophilic aromatic substitution using an alkali metal methoxide to introduce a methoxy group onto a brominated pyridine ring.

The regioselectivity of nucleophilic aromatic substitution on the pyridine ring is a well-understood phenomenon. The attack of a nucleophile is favored at the positions ortho and para (C2, C4, and C6) to the ring nitrogen. This is because the negative charge in the Meisenheimer intermediate, the key intermediate in the SNAr mechanism, can be delocalized onto the electronegative nitrogen atom when the attack occurs at these positions, thus stabilizing the intermediate stackexchange.comlibretexts.org.

In the case of a polyhalogenated pyridine such as 2,4,6-tribromopyridine (B1317647), the reaction with a nucleophile like sodium methoxide will preferentially occur at the 2-, 4-, and 6-positions. The selective monosubstitution to yield 2-bromo-4,6-dimethoxypyridine, 4-bromo-2,6-dimethoxypyridine, or in the case of 2,4-dibromopyridine (B189624), the formation of 2-bromo-4-methoxypyridine (B110594) or 4-bromo-2-methoxypyridine, is dependent on the relative reactivity of the different bromine atoms and the reaction conditions. For instance, in 2,3,4-tribromopyridine, reaction with sodium methoxide leads to the substitution of the bromines at the C-2 and C-4 positions, while the C-3 bromine remains intact, highlighting the strong directing effect of the pyridine nitrogen stackexchange.com.

The introduction of additional bromine atoms onto a methoxypyridine ring is typically achieved through electrophilic aromatic substitution. The methoxy group is an activating group and directs incoming electrophiles to the ortho and para positions.

Various brominating agents can be employed for the electrophilic bromination of methoxypyridines. N-bromosuccinimide (NBS) is a common and convenient source of electrophilic bromine, often used in solvents like acetonitrile (B52724) or with the presence of a silica (B1680970) gel catalyst to enhance regioselectivity nih.gov. Molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as FeBr₃ can also be used, although this method can sometimes lead to over-bromination if not carefully controlled libretexts.org.

The regioselectivity of the bromination is governed by the directing effects of the substituents already present on the pyridine ring. The methoxy group strongly directs ortho and para. For a 2-methoxypyridine, the incoming bromine would be directed to the 3- and 5-positions. The presence of other substituents, such as a bromine atom, will further influence the position of the second bromination. For example, the bromination of 2-bromo-5-methoxypyridine, which can be synthesized from 2-amino-5-methoxypyridine, would be expected to occur at the positions activated by the methoxy group and not deactivated by the existing bromine chemicalbook.com.

Starting MaterialBrominating AgentProductReference
2-amino-5-methoxypyridineHBr, Br₂, NaNO₂2-bromo-5-methoxypyridine chemicalbook.com
CatecholN-bromosuccinimide, HBF₄4-bromobenzene-1,2-diol nih.gov

This table provides examples of bromination reactions, including the synthesis of a brominated methoxypyridine and a general example of regioselective electrophilic aromatic bromination.

Bromination of Monobrominated or Non-Brominated Methoxypyridines

Radical Bromination Techniques

Radical bromination, particularly the Wohl-Ziegler reaction, is a well-established method for the bromination of allylic and benzylic positions using N-bromosuccinimide (NBS) in the presence of a radical initiator like dibenzoyl peroxide or AIBN (2,2'-azobis(isobutyronitrile)), or under UV irradiation. wikipedia.orgmychemblog.comchem-station.comnih.gov This reaction proceeds via a free-radical chain mechanism. mychemblog.com While this method is highly effective for introducing bromine to side chains of aromatic compounds, its application for the direct nuclear bromination of pyridine rings is not the standard approach. Electrophilic aromatic substitution is the more common pathway for the bromination of the pyridine nucleus itself. libretexts.orgmasterorganicchemistry.com

For a substrate like 6-methoxypyridine, a radical bromination approach would not be the typical method to achieve nuclear dibromination to form this compound. The methoxy group activates the pyridine ring towards electrophilic attack, making electrophilic substitution a more favorable pathway.

Direct Halogenation Methods and Their Optimization

Direct halogenation of pyridine derivatives is a common strategy for the synthesis of brominated pyridines. The regioselectivity of these reactions is highly dependent on the nature of the substituents on the pyridine ring, the choice of brominating agent, and the reaction conditions.

N-bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic and heteroaromatic compounds. nih.gov It is considered a safer and more convenient alternative to liquid bromine. youtube.com The bromination of activated aromatic systems with NBS can be highly regioselective. In the case of methoxy-substituted pyridines, the methoxy group is an activating, ortho-para directing group, which would typically favor bromination at positions 3 and 5. However, the pyridine nitrogen is a deactivating group, which directs electrophilic substitution to the 3- and 5-positions. To achieve bromination at the 2- and 4-positions, specific reaction conditions are necessary to overcome these directing effects.

The synthesis of substituted bromopyridines can be achieved with NBS, often with the use of an acid catalyst to enhance the electrophilicity of the bromine. youtube.com For the synthesis of dibrominated methoxypyridines, careful control of stoichiometry and reaction time is crucial to prevent the formation of polybrominated products.

Below is a representative table of conditions for NBS bromination of activated aromatic compounds:

SubstrateBrominating AgentCatalyst/SolventTemperatureProductReference
AcetanilideNBSAcetonitrile/HCl (cat.)Room Temp.4-Bromoacetanilide youtube.com
PhenolsNBS/silica gel--Regioselective bromophenols nih.gov
Electron-rich aromaticsNBSIonic liquids or THF-Regioselective bromoarenes nih.gov

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has emerged as a "green" alternative to traditional brominating agents like liquid bromine and even NBS. researchgate.net DBDMH is a stable, crystalline solid that is safer to handle and offers a higher atom economy as it contains two bromine atoms that can be transferred. researchgate.net It is effective for the bromination of a variety of aromatic compounds, including electron-rich systems. organic-chemistry.org

The bromination of benzylic diols using DBDMH in tetrahydrofuran (B95107) (THF) has been reported as an environmentally benign method. researchgate.net This reagent has also been used for the efficient dibromination of various substrates. For the synthesis of this compound, DBDMH could potentially be employed under optimized conditions to achieve the desired dibromination with reduced environmental impact.

The following table summarizes typical applications of DBDMH in bromination reactions:

Substrate TypeBrominating AgentSolventKey FeaturesReference
Benzylic diolsDBDMHTHFEnvironmentally benign researchgate.net
Electron-rich arenesDBDMHVariousCheap and convenient alternative to NBS organic-chemistry.org
AlkenesDBDMH-Catalyst-free dibromination researchgate.net

Controlling the regioselectivity of the dibromination of 6-methoxypyridine to obtain the 2,4-isomer is a significant synthetic challenge. The combined directing effects of the methoxy group (ortho-, para-directing) and the pyridine nitrogen (meta-directing for electrophilic substitution) can lead to a mixture of isomers.

Several strategies can be employed to control regioselectivity and minimize byproducts:

Stepwise Bromination: A common approach is the stepwise introduction of the bromine atoms. This allows for the purification of the monobrominated intermediate before the second bromination, which can lead to a cleaner product profile.

Use of Directing Groups: The introduction of a temporary directing group can block certain positions and guide the bromination to the desired locations.

Optimization of Reaction Conditions: Factors such as solvent polarity, temperature, and the presence of catalysts or additives can significantly influence the regiochemical outcome of the bromination reaction. For example, in some systems, changing the catalyst can switch the selectivity between different positions. acs.org

Chromatographic Purification: In cases where a mixture of isomers is unavoidable, efficient purification techniques such as column chromatography are essential to isolate the desired this compound.

Advanced Synthetic Approaches to Functionalized Dibromomethoxypyridines

Beyond direct halogenation, advanced synthetic methods involving organometallic intermediates offer powerful tools for the selective functionalization of dihalopyridines.

Grignard reagents, with the general formula R-MgX, are potent nucleophiles and are widely used for the formation of carbon-carbon bonds. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction of Grignard reagents with dihalopyridines can proceed via a metal-halogen exchange or a nucleophilic aromatic substitution pathway, depending on the substrate and reaction conditions.

In the case of 2,4-dibromopyridine, studies have shown that the bromine at the 2-position is generally more reactive towards organometallic reagents in cross-coupling reactions. acs.orgresearchgate.net This selectivity is attributed to the electronic properties of the pyridine ring, where the 2-position is more electron-deficient and thus more susceptible to nucleophilic attack or oxidative addition in catalytic cycles. A purple light-promoted radical coupling of 2- or 4-bromopyridines with Grignard reagents has been developed, offering a transition-metal-free approach to functionalization. organic-chemistry.org

For this compound, it is anticipated that a Grignard reagent would preferentially react at the 2-position. This selective reactivity allows for the introduction of a variety of functional groups at this position, leaving the bromine at the 4-position available for subsequent transformations.

The following table illustrates the general reactivity of Grignard reagents with haloaromatics:

SubstrateReagentProduct TypeKey FeatureReference
BromobenzeneMg, then H2OBenzeneFormation of Grignard and protonolysis libretexts.org
Alkyl HalideMgGrignard ReagentC-Mg bond formation libretexts.org
2,4-DibromopyridineArylboronic acid (Suzuki)2-Aryl-4-bromopyridineSelective coupling at C2 acs.orgresearchgate.net

Sequential Halogenation and Functionalization Strategies

The synthesis of this compound and its analogues often relies on sequential halogenation and functionalization strategies. These methods provide a versatile approach to introduce different substituents onto the pyridine ring with a high degree of regiochemical control. The order of these steps is crucial in determining the final product, as the electronic nature of the pyridine ring is significantly altered by the introduction of each substituent, thereby directing the position of subsequent modifications.

A common precursor for the synthesis of polysubstituted pyridines is a polyhalogenated pyridine, such as 2,4,6-tribromopyridine. The differential reactivity of the halogen atoms at various positions on the pyridine ring allows for selective substitution. In many cases, the halogens at the 2- and 6-positions are more susceptible to nucleophilic attack than the halogen at the 4-position. This reactivity difference is a key factor in designing a synthetic route that sequentially introduces different functional groups.

For the synthesis of this compound, a plausible and efficient strategy involves the regioselective nucleophilic aromatic substitution of a methoxy group for a bromine atom on a 2,4,6-tribromopyridine precursor. By carefully controlling the reaction conditions, such as temperature, solvent, and the amount of the nucleophile, it is possible to achieve monosubstitution.

A typical reaction would involve treating 2,4,6-tribromopyridine with one equivalent of a methoxide source, such as sodium methoxide (NaOMe) in a suitable solvent like methanol. The greater electrophilicity of the C2 and C6 positions of the pyridine ring makes them more susceptible to nucleophilic attack. Therefore, the methoxide ion will preferentially attack one of these positions, leading to the displacement of a bromide ion and the formation of this compound.

The table below outlines a representative synthetic protocol for this transformation.

Table 1: Synthesis of this compound via Sequential Functionalization

StepStarting MaterialReagents and ConditionsProductYield (%)
12,4,6-Tribromopyridine1. Sodium Methoxide (1 eq.) 2. Methanol 3. RefluxThis compoundNot Reported

This regioselective functionalization is a powerful tool in the synthesis of a variety of substituted pyridines. The principle of differential reactivity of halogens on the pyridine ring has been demonstrated in the synthesis of related compounds. For instance, the reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide selectively yields 6-bromo-2-methoxy-3-aminopyridine, highlighting the preferential substitution at the 2/6 position. nih.gov Similarly, selective mono-arylation of 2,6-dibromopyridine has been achieved, further illustrating the feasibility of sequential functionalization.

The success of these sequential strategies hinges on the ability to control the reactivity at specific sites. The introduction of a methoxy group, an electron-donating group, at the 6-position will further deactivate the remaining bromine at the 2-position towards nucleophilic attack, while slightly activating the bromine at the 4-position. This electronic modulation can be exploited in subsequent functionalization steps to introduce additional diversity into the molecular scaffold.

Table 2: Principles of Regioselective Substitution on Halogenated Pyridines

Position of HalogenRelative Reactivity towards NucleophilesRationale
2- and 6-positionsHighIncreased electrophilicity due to the proximity of the electron-withdrawing nitrogen atom.
4-positionModerateLess activated compared to the 2/6 positions, but more activated than the 3/5 positions.
3- and 5-positionsLowLeast activated positions for nucleophilic aromatic substitution.

Further functionalization of the resulting this compound can be achieved through various cross-coupling reactions, such as Suzuki or Stille couplings, which are known to be effective for the substitution of bromine atoms on pyridine rings. researchgate.netclockss.org The differential reactivity of the remaining bromine atoms at the 2- and 4-positions can also be exploited for regioselective cross-coupling reactions. For example, in 2,4-dibromopyridine, the bromine at the 2-position has been shown to be more reactive in Suzuki cross-coupling reactions. researchgate.net This allows for the sequential and selective introduction of different aryl or alkyl groups at these positions, leading to a wide array of complex pyridine derivatives.

Iii. Reactivity and Derivatization Pathways of 2,4 Dibromo 6 Methoxypyridine

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of new bonds. For 2,4-dibromo-6-methoxypyridine, these reactions provide pathways to introduce a wide range of substituents onto the pyridine (B92270) core, leveraging the reactivity of the carbon-bromine bonds.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, widely used for creating carbon-carbon bonds. youtube.com This reaction is valued for its mild conditions and tolerance of various functional groups.

In dihalogenated pyridines like 2,4-dibromopyridine (B189624), the Suzuki-Miyaura reaction can proceed with high regioselectivity. The reaction typically occurs at the C2-position due to the higher electrophilicity of this site, which is influenced by the adjacent nitrogen atom. researchgate.net This preferential reactivity allows for the selective mono-substitution at the C2-position, yielding 4-bromo-2-substituted pyridines. researchgate.net While specific studies on this compound are not extensively documented in the search results, the general principles of regioselectivity in dibromopyridines suggest that initial coupling would favor the C2 position.

The table below illustrates the general regioselectivity observed in Suzuki-Miyaura reactions of 2,4-dibromopyridines.

SubstrateCoupling PartnerCatalyst SystemMajor ProductSelectivity
2,4-DibromopyridineArylboronic acidPd(PPh₃)₄ / Base2-Aryl-4-bromopyridineC2-selective
2,4-DibromopyridineAlkenylboronic acidPd₂(dba)₃ / PCy₃ / K₃PO₄2-Alkenyl-4-bromopyridineC2-selective

This data is based on the general reactivity of 2,4-dibromopyridine and serves as an illustrative example.

The efficiency and selectivity of the Suzuki-Miyaura coupling are heavily dependent on the choice of the palladium catalyst and the associated ligands. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. mdpi.com The ligands, typically phosphines, are crucial for stabilizing the palladium center and facilitating the catalytic cycle. The steric and electronic properties of the ligand can influence the rate and outcome of the reaction. For instance, bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity of the catalyst. The choice of base, such as K₂CO₃ or K₃PO₄, is also critical for the transmetalation step. mdpi.com

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a powerful method for the synthesis of substituted alkynes. In the context of this compound, a Sonogashira coupling would be expected to proceed selectively at the more reactive C2-position, similar to the Suzuki-Miyaura reaction. This would provide a route to 2-alkynyl-4-bromo-6-methoxypyridines. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and an amine base. organic-chemistry.org

The following table outlines a representative Sonogashira coupling.

SubstrateAlkyneCatalyst SystemProduct
This compoundPhenylacetylenePd(PPh₃)₄ / CuI / Amine Base4-Bromo-6-methoxy-2-(phenylethynyl)pyridine

This represents a predicted outcome based on known Sonogashira reaction principles.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. For this compound, this reaction would allow for the introduction of a variety of amine substituents. The regioselectivity is expected to favor the C2 position. The catalyst system typically consists of a palladium precursor and a phosphine ligand, with a strong base such as sodium tert-butoxide being required. acsgcipr.orgorganic-chemistry.org

Below is a hypothetical example of a Buchwald-Hartwig amination with this compound.

SubstrateAmineCatalyst SystemProduct
This compoundMorpholinePd₂(dba)₃ / BINAP / NaOtBu4-(4-Bromo-6-methoxypyridin-2-yl)morpholine

This is a projected reaction based on the general scope of the Buchwald-Hartwig amination.

Heck Reaction for Alkenylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.org This reaction is a versatile method for the synthesis of substituted alkenes. organic-chemistry.org The reaction of this compound in a Heck reaction would likely lead to the formation of a C-C bond at the C2 position, resulting in a 2-alkenyl-4-bromo-6-methoxypyridine. The reaction is typically catalyzed by a palladium(0) complex and requires a base. youtube.com

An illustrative Heck reaction is shown in the table below.

SubstrateAlkeneCatalyst SystemProduct
This compoundStyrenePd(OAc)₂ / PPh₃ / Base4-Bromo-6-methoxy-2-styrylpyridine

This example is based on the general principles of the Heck reaction.

Negishi and Stille Coupling Applications

Palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, are powerful methods for the formation of carbon-carbon bonds. researchgate.netresearchgate.net In these reactions, an organic halide is coupled with an organozinc (Negishi) or organotin (Stille) reagent in the presence of a palladium catalyst. researchgate.netresearchgate.netgoogle.com

While specific examples detailing the Negishi and Stille coupling of this compound are not extensively documented in readily available literature, the principles of these reactions are broadly applicable to halogenated pyridines. The Negishi coupling is noted for its high functional group tolerance and the high reactivity of organozinc reagents, which can lead to faster reaction times compared to other coupling methods. researchgate.net The Stille reaction is also versatile, though concerns about the toxicity of organotin compounds are a notable drawback. researchgate.netgoogle.com For a molecule like this compound, these coupling reactions would offer pathways to introduce a wide array of alkyl, aryl, and vinyl substituents at the bromine-bearing positions.

Chemoselectivity and Site-Selectivity in Polyhalogenated Pyridine Coupling Reactions

In polyhalogenated pyridines, the chemoselectivity and site-selectivity of cross-coupling reactions are of paramount importance for controlled synthesis. For dihalogenated N-heteroarenes, palladium-catalyzed cross-coupling reactions conventionally occur at the halide position adjacent (α) to the nitrogen atom. rsc.org This preference is attributed to the increased positive charge at the C2 position due to the electron-withdrawing nature of the nitrogen, making it more susceptible to oxidative addition by a Pd(0) catalyst. rsc.org

In the case of 2,4-dibromopyridine, a close structural analog to this compound, Suzuki cross-coupling reactions typically exhibit a preference for reaction at the C2 position. rsc.org However, this inherent selectivity can be manipulated and even reversed. Research has shown that the regiochemical outcome can be dependent on the palladium catalyst speciation. For instance, with 2,4-dibromopyridine, conventional C2-selectivity is observed with higher phosphine ligand to palladium ratios, while atypical C4-selectivity can be achieved with lower ligand ratios or by using multinuclear palladium species. rsc.org Furthermore, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote C4-selective coupling in 2,4-dichloropyridines, suggesting that ligand-controlled inversion of selectivity is possible. rsc.org While 2,4-dibromopyridine itself has been shown to lead to both C4-arylated and diarylated products under certain C4-selective conditions developed for the dichloro analog, these findings underscore the potential to control the site of reaction in this compound through careful selection of reaction conditions. rsc.org

Table 1: Factors Influencing Site-Selectivity in Cross-Coupling of 2,4-Dihalopyridines

Factor Condition Favoring C2-Selectivity Condition Favoring C4-Selectivity
Catalyst System Mononuclear Pd complexes Multinuclear Pd species (e.g., clusters, nanoparticles)
Ligand:Pd Ratio High (e.g., PPh₃:Pd ≥ 3:1) Low (e.g., PPh₃:Pd ≤ 2.5:1)

| Ligand Type | Standard phosphine ligands (e.g., dppf) | Sterically hindered ligands (e.g., QPhos, IPr) |

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring, exacerbated by the presence of two electronegative bromine atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic attack on the pyridine ring is favored at the positions ortho and para (C2 and C4) to the nitrogen atom. This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. chemicalbook.com In this compound, both bromine atoms are located at these activated positions.

The relative reactivity of the two bromine atoms in SNAr reactions would depend on a combination of electronic and steric factors. Generally, the C2 position is more electrophilic than the C4 position. However, the outcome can be influenced by the nature of the nucleophile and the reaction conditions. A variety of nucleophiles can be employed to displace the bromide ions, including amines, alkoxides, and thiolates, leading to a diverse range of substituted pyridines. For instance, the reaction of 2,6-dibromopyridine (B144722) with amines has been shown to proceed, and similar reactivity can be anticipated for this compound.

Table 2: Potential Nucleophilic Substitution Reactions of this compound

Nucleophile Reagent Example Potential Product
Amine R-NH₂ 2-Amino-4-bromo-6-methoxypyridine or 4-Amino-2-bromo-6-methoxypyridine
Alkoxide NaOR 2-Alkoxy-4-bromo-6-methoxypyridine or 4-Alkoxy-2-bromo-6-methoxypyridine

The methoxy (B1213986) group at the C6 position is generally less susceptible to nucleophilic attack than the bromine atoms. Methoxy groups are typically poor leaving groups in SNAr reactions unless activated. However, under forcing conditions or with specific reagents, demethylation can occur. A chemoselective demethylation method for various methoxypyridine derivatives has been developed using L-selectride. This reagent has been shown to effectively convert 4-methoxypyridine (B45360) to 4-hydroxypyridine, demonstrating its utility in cleaving the methyl-oxygen bond in the presence of the pyridine ring. This suggests a potential pathway for the conversion of this compound to the corresponding 6-hydroxypyridine derivative.

Functional Group Transformations on the Pyridine Ring

Further derivatization of this compound can be achieved through transformations of functional groups introduced onto the pyridine ring or on substituents attached to it.

While this compound itself does not have a methyl or hydroxymethyl group, derivatives containing these functionalities are valuable intermediates. The selective modification of such groups is a key strategy in organic synthesis.

Oxidation of Methyl Groups: A methyl group on a pyridine ring can be selectively oxidized to an aldehyde or a carboxylic acid. For example, the oxidation of methylpyridines to pyridine carboxylic acids can be achieved using various oxidizing agents. N-alkyl pyridinium (B92312) salts have been shown to catalyze the selective oxidation of methyl aromatic hydrocarbons to carboxylic acids. google.com

Transformation of Hydroxymethyl Groups: A hydroxymethyl group can be a precursor to several other functionalities. For instance, treatment of 2,6-bis(hydroxymethyl)pyridine with hydrobromic acid yields 2,6-bis(bromomethyl)pyridine. mdpi.com This transformation converts the alcohol into a good leaving group, facilitating subsequent nucleophilic substitution reactions. This bromomethyl derivative is a versatile building block for introducing a variety of functionalities through reaction with different nucleophiles.

Oxidation and Reduction Strategies

The reactivity of the this compound core under oxidative and reductive conditions is crucial for its synthetic utility. The pyridine ring, being electron-deficient, exhibits distinct behavior compared to its carbocyclic aromatic counterparts. The presence of two bromine atoms and a methoxy group further modulates this reactivity.

Oxidation:

The oxidation of the pyridine nitrogen to an N-oxide is a common transformation for pyridines, which can alter the electronic properties of the ring and facilitate subsequent reactions. For substituted pyridines, this oxidation is typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. In the case of this compound, the electron-donating methoxy group at the 6-position and the electron-withdrawing bromine atoms at the 2- and 4-positions influence the susceptibility of the nitrogen atom to oxidation. The methoxy group can increase the electron density on the ring, potentially favoring N-oxidation.

Oxidizing AgentPotential ProductReaction Conditions
m-CPBAThis compound N-oxideDichloromethane, 0 °C to rt
H₂O₂ / Acetic AcidThis compound N-oxide70-80 °C

This table is based on general oxidation reactions of substituted pyridines and represents potential outcomes for this compound.

Reduction:

The reduction of this compound can proceed via several pathways, primarily involving either the pyridine ring or the carbon-bromine bonds.

Catalytic Hydrogenation: The complete reduction of the pyridine ring to a piperidine (B6355638) is a common strategy. researchgate.net This is typically achieved through catalytic hydrogenation using catalysts like platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on alumina (B75360) (Rh/Al₂O₃) under hydrogen pressure. asianpubs.org The reaction conditions, such as pressure, temperature, and solvent, can be tuned to control the extent of reduction. For dihalopyridines, dehalogenation can compete with or precede ring reduction. The use of a milder catalyst or specific reaction conditions may allow for selective debromination.

Reductive Dehalogenation: The bromine atoms on the pyridine ring can be selectively removed. This can be accomplished using various reducing agents. For instance, catalytic transfer hydrogenation with formic acid and a palladium catalyst is a mild and effective method for dehalogenation. Other methods include the use of zinc dust in acetic acid or sodium borohydride (B1222165) with a palladium catalyst. The relative reactivity of the bromine atoms at the C2 and C4 positions can lead to selective monodebromination under controlled conditions.

Reduction MethodReagentsPotential Product(s)
Catalytic HydrogenationH₂, PtO₂ or Pd/C2,4-Dibromo-6-methoxypiperidine, Debrominated products
Reductive DehalogenationPd/C, HCOOH4-Bromo-2-methoxypyridine (B21118), 2-Bromo-6-methoxypyridine, 6-Methoxypyridine
Metal-Acid ReductionZn, Acetic AcidDebrominated products

This table outlines potential reduction pathways for this compound based on known reactions of related halopyridines.

C-H Functionalization of Pyridine Rings

Direct C-H functionalization is a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, avoiding the need for pre-functionalized substrates. For pyridine rings, which are electron-deficient, these reactions often require metal catalysis.

Direct Alkylation and Arylation Methods

Direct C-H alkylation and arylation reactions on the pyridine ring of this compound would involve the activation of the C-H bonds at the 3- and 5-positions.

Direct Arylation: Palladium-catalyzed direct C-H arylation is a well-established method for coupling C-H bonds with aryl halides. In the context of this compound, the C-H bonds at positions 3 and 5 are the targets for such functionalization. The reaction typically involves a palladium catalyst, a ligand (often a phosphine or an N-heterocyclic carbene), a base, and an aryl halide. The electron-rich nature of the pyridine ring, enhanced by the methoxy group, can facilitate the C-H activation step. However, competitive cross-coupling at the C-Br bonds is a significant consideration.

Direct Alkylation: Direct C-H alkylation can be achieved through various mechanisms, including radical pathways or transition metal-catalyzed processes. For electron-deficient pyridines, radical alkylation methods, such as Minisci-type reactions, are common. However, these reactions often lack regioselectivity. Transition metal-catalyzed C-H alkylation, for instance, using palladium or copper catalysts with alkyl halides or other alkylating agents, offers a more controlled approach. The directing effect of the methoxy group and the steric hindrance from the bromine atoms would influence the regioselectivity of such reactions.

Reaction TypeCatalyst/ReagentsPotential Coupling PartnerPotential Product
Direct C-H ArylationPd(OAc)₂, P(t-Bu)₃, K₂CO₃Aryl bromide3-Aryl-2,4-dibromo-6-methoxypyridine
Direct C-H AlkylationCu(OAc)₂, LigandAlkyl halide3-Alkyl-2,4-dibromo-6-methoxypyridine

This table presents hypothetical direct C-H functionalization reactions for this compound based on general methodologies for substituted pyridines.

Metal-Catalyzed C-H Activation in Pyridine Chemistry

Metal-catalyzed C-H activation has emerged as a transformative tool in organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. nih.gov For pyridines, this is particularly valuable due to the challenges associated with classical electrophilic substitution.

Rhodium- and Iridium-Catalyzed C-H Activation: Rhodium and iridium catalysts are highly effective for the C-H functionalization of heterocycles. nih.gov These reactions often proceed via a concerted metalation-deprotonation mechanism or through oxidative addition. For this compound, the C-H bonds at the 3- and 5-positions are potential sites for activation. The regioselectivity can be influenced by the directing effect of the pyridine nitrogen or other functional groups, as well as by steric factors. For instance, iridium-catalyzed C-H borylation is a powerful method to introduce a boronate ester group, which can then be used in subsequent cross-coupling reactions. nih.gov

Palladium-Catalyzed C-H Activation: Palladium catalysis is widely used for C-H arylation, alkenylation, and other functionalizations. bohrium.com The mechanism often involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. In the case of this compound, direct C-H functionalization would have to compete with the well-established cross-coupling reactions at the carbon-bromine bonds. The choice of catalyst, ligand, and reaction conditions is critical to steer the reaction towards the desired C-H activation pathway.

Metal CatalystReaction TypePotential Outcome
[Ir(cod)OMe]₂ / dtbpyC-H BorylationBorylation at C3 or C5
[RhCp*Cl₂]₂C-H AlkenylationAlkenylation at C3 or C5
Pd(OAc)₂C-H ArylationArylation at C3 or C5 (competes with C-Br coupling)

This table summarizes potential metal-catalyzed C-H activation reactions for this compound based on established pyridine chemistry.

Iv. Applications of 2,4 Dibromo 6 Methoxypyridine in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

The presence of two chemically distinct bromine atoms on the pyridine (B92270) ring, influenced by the methoxy (B1213986) group, makes 2,4-Dibromo-6-methoxypyridine a valuable precursor for creating elaborate organic molecules. The differential reactivity of the C-Br bonds enables sequential and regioselective functionalization, providing a pathway to complex substitution patterns that would be difficult to achieve through other methods.

The synthesis of polysubstituted pyridines is a central theme in medicinal and materials chemistry due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. This compound is an ideal starting material for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds.

The regioselectivity of these reactions is a critical consideration. In related dihalopyridines like 2,4-dibromopyridine (B189624), cross-coupling reactions often show a preference for the C2 position. researchgate.netnih.gov This selectivity is attributed to the higher electrophilicity of the C2 position, which is adjacent to the electron-withdrawing nitrogen atom, facilitating the initial oxidative addition step in the catalytic cycle. researchgate.net

For this compound, this intrinsic reactivity is modulated by the presence of the electron-donating methoxy group at the C6 position. This group increases the electron density of the ring, particularly at the ortho (C5) and para (C2) positions. This electronic push can influence the relative reactivity of the two bromine atoms. While the C2 position is electronically activated by the nitrogen, the C4 position is less so. Consequently, a high degree of regioselectivity can often be achieved by carefully selecting the palladium catalyst, ligands, and reaction conditions. For instance, sterically hindered ligands can be employed to favor reaction at the less hindered C4 position, while specific catalyst systems can enhance the inherent preference for the C2 position. nsf.gov This allows for a stepwise approach where one bromine atom is selectively replaced, followed by a second coupling reaction at the remaining bromine, leading to the synthesis of precisely structured 2,4,6-trisubstituted pyridines.

Table 1: Regioselectivity in Suzuki Cross-Coupling of Dihalopyridines

SubstrateTypical Major Coupling SiteInfluencing FactorsReference
2,4-DichloropyrimidineC4Favored oxidative addition at C4-Cl bond mdpi.com
2,4-DibromopyridineC2Higher electrophilicity adjacent to nitrogen researchgate.net
2,4-DichloropyridinesC4 (with specific ligands)Sterically hindered N-heterocyclic carbene ligands nsf.gov

This controlled, sequential functionalization is a powerful tool for building molecular complexity from a readily available starting material.

Beyond simple substitution, this compound serves as a foundational unit for constructing larger, conjugated heterocyclic systems. Polysubstituted pyridines and bipyridines are crucial components in coordination chemistry and materials science. researchgate.net The ability to perform sequential cross-coupling reactions on the 2,4-dibromo-6-methoxy scaffold allows for the programmed assembly of oligomeric and polymeric structures.

For example, a mono-arylation at the C2 position would yield a 2-aryl-4-bromo-6-methoxypyridine. This intermediate can then undergo a second, different cross-coupling reaction at the C4 position. This strategy can be used to synthesize unsymmetrical bi-aryl or hetero-aryl pyridine derivatives. Furthermore, by coupling this intermediate with another pyridine-containing molecule, more complex structures like bipyridines and terpyridines can be assembled. These larger heterocyclic ligands are of significant interest for their ability to form stable and functional metal complexes. mdpi.com The methoxy group remains as a functional handle that can be retained for its electronic properties or potentially demethylated at a later stage to reveal a pyridone, adding another layer of synthetic versatility.

Contribution to Coordination Chemistry and Ligand Design

The pyridine nitrogen atom, with its available lone pair of electrons, readily coordinates with a wide range of transition metals. nih.gov The substituents on the pyridine ring play a crucial role in modulating the properties of the resulting metal complexes. This compound, when used as or incorporated into a ligand, offers a unique combination of steric and electronic features to fine-tune the behavior of metal centers.

Ligands derived from this compound can form complexes with various transition metals such as palladium(II), platinum(II), gold(III), ruthenium(II), and iron(II). nih.govacs.orgacs.org The synthesis typically involves reacting the pyridine derivative with a metal salt in a suitable solvent. The pyridine nitrogen acts as a Lewis base, donating its electron pair to the Lewis acidic metal center to form a coordinate bond. wikipedia.org

The resulting complexes can adopt different geometries, such as square planar or octahedral, depending on the metal's coordination preferences and the stoichiometry of the reaction. wikipedia.org For instance, a palladium(II) salt might react with two equivalents of a this compound-based ligand to form a square planar complex of the type [Pd(L)₂Cl₂]. nih.gov The bulky bromine atoms at the C2 and C4 positions can influence the steric environment around the metal center, potentially affecting the arrangement of other ligands and the accessibility of the metal for catalytic reactions.

The electronic properties of a pyridine ligand are critical in determining the stability and reactivity of its metal complexes. Substituents modify the electron density on the nitrogen atom and the π-system of the ring, which in turn affects the strength of the metal-ligand bond and the redox potential of the metal center.

The this compound scaffold presents a classic push-pull electronic system.

Methoxy Group (-OCH₃): As a strong electron-donating group (EDG) through resonance, the methoxy group at the C6 position increases the electron density on the pyridine ring. This enhances the Lewis basicity of the pyridine nitrogen, leading to stronger σ-donation to the metal center. This increased donation can stabilize higher oxidation states of the metal. unimi.it

Bromine Atoms (-Br): As halogens, the bromine atoms are electron-withdrawing groups (EWG) through induction. They decrease the electron density on the ring, making the pyridine nitrogen less basic.

This combination of an EDG and two EWGs allows for precise tuning of the ligand's electronic character. The net effect on the metal center's redox potential is a balance of these opposing influences. This fine-tuning is essential for designing complexes for specific applications, such as catalysis, where the ease of oxidation or reduction of the metal is a key parameter. acs.orgacs.org

Table 2: Influence of Substituents on Pyridine Ligand Properties

Substituent TypeExampleEffect on Pyridine RingImpact on Metal Complex
Electron-Donating Group (EDG)-OCH₃, -CH₃Increases electron density, enhances basicityStronger M-N bond, stabilizes higher metal oxidation states
Electron-Withdrawing Group (EWG)-Br, -CF₃Decreases electron density, reduces basicityWeaker M-N bond, stabilizes lower metal oxidation states

Catalytic and Optical Properties of Derived Metal Complexes

The tailored electronic and steric environment provided by ligands derived from this compound can impart useful catalytic and optical properties to their metal complexes.

Catalytic Properties: Transition metal complexes containing pyridine ligands are effective catalysts for a variety of organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. nih.govacs.orgalfachemic.com The catalytic activity is highly dependent on the electronic nature of the ligand. For example, in palladium-catalyzed reactions, more basic (electron-rich) pyridine ligands can lead to higher catalytic efficiency, although steric effects must also be considered. nih.gov By modifying the this compound scaffold, for instance by replacing one or both bromine atoms, a library of ligands can be created to systematically vary the electronic properties of the metal catalyst and optimize its performance for a specific reaction.

Optical Properties: Metal complexes with conjugated ligands, such as those derived from bipyridines, often exhibit interesting photophysical properties, including strong absorption in the visible spectrum due to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org While this compound itself is a monodentate ligand, it can be incorporated into larger, multidentate ligand systems. The electronic character of the substituents would directly influence the energy of the ligand's frontier molecular orbitals (HOMO and LUMO). This, in turn, affects the energy of the MLCT band, allowing for the tuning of the complex's color and potential luminescent properties. The combination of the electron-donating methoxy group and the electron-withdrawing bromine atoms provides a tool to modulate these optical characteristics for applications in sensing or light-emitting materials.

Utilization in Materials Science

The pyridine scaffold is a fundamental component in the design of functional organic materials due to its electronic properties, coordination capabilities, and structural rigidity. nih.govrsc.org Dibrominated pyridine derivatives, in particular, serve as key intermediates for the synthesis of complex polymeric and supramolecular structures through various cross-coupling reactions.

The development of conductive and fluorescent polymers is a cornerstone of modern materials science, with applications ranging from organic electronics to biomedical imaging. Pyridine-containing polymers are of significant interest in this domain. The electron-deficient nature of the pyridine ring can facilitate electron transport, a desirable characteristic for conductive materials. acs.org

While specific studies employing this compound in the synthesis of such materials are not prominent in the literature, its structure is amenable to polymerization reactions. The two bromine atoms can act as handles for cross-coupling reactions, such as Suzuki or Stille coupling, to form conjugated polymers. The methoxy group, being an electron-donating group, can modulate the electronic properties of the resulting polymer, potentially influencing its conductivity and fluorescence. For instance, polymers incorporating pyridine units can exhibit fluorescence, and the emission properties can be tuned by the substituents on the pyridine ring. mdpi.commdpi.comresearchgate.net The combination of the electron-donating methoxy group and the electron-withdrawing pyridine ring could lead to materials with interesting photophysical properties.

Table 1: Potential Polymerization Reactions for this compound

Reaction TypeCo-monomerPotential Polymer Property
Suzuki CouplingAryl or heteroaryl diboronic acid/esterConductive, Fluorescent
Stille CouplingOrganotin reagentConductive, Fluorescent
Heck CouplingAlkeneConjugated Polymer

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Pyridine-based ligands are widely used in the construction of supramolecular assemblies, including metal-organic frameworks (MOFs) and molecular cages, due to the coordinating ability of the nitrogen atom. nih.govmorressier.comnih.govrsc.org

The this compound molecule can be functionalized to create ligands for supramolecular chemistry. The bromine atoms can be substituted with various coordinating groups through nucleophilic substitution or cross-coupling reactions. researchgate.netresearchgate.net These modified ligands can then self-assemble in the presence of metal ions to form discrete, well-defined structures like molecular cages. The methoxy group can influence the solubility and electronic properties of these assemblies. The formation of such complex architectures is of interest for applications in catalysis, molecular recognition, and drug delivery. nih.govmorressier.com

Table 2: Potential Functionalization of this compound for Supramolecular Chemistry

Functionalization ReactionReagentResulting Functional GroupPotential Application
Suzuki CouplingPyridylboronic acidBipyridine or terpyridine unitMetal-coordination for cages
Sonogashira CouplingTerminal alkyne with coordinating groupExtended ligand armSupramolecular polygons
Buchwald-Hartwig AminationAmine with coordinating moietyFunctionalized amino-pyridineHydrogen-bonded assemblies

Application in Combinatorial Chemistry and Fragment-Based Diversification

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large and diverse libraries of chemical compounds, which are then screened for biological activity. nih.gov Fragment-based drug discovery (FBDD) is a related approach that starts with small, low-complexity molecules (fragments) that bind weakly to a biological target and then optimizes them into more potent leads. rsc.orgwikipedia.org

The pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved drugs. nih.govnih.gov As such, pyridine derivatives are attractive starting points for combinatorial library synthesis and fragment-based approaches.

This compound can serve as a versatile scaffold for generating a library of compounds. The two bromine atoms provide orthogonal handles for diversification, allowing for the introduction of a wide range of substituents at the 2- and 4-positions through sequential and selective reactions. researchgate.netresearchgate.net The methoxy group at the 6-position provides a fixed structural element. This approach allows for the systematic exploration of the chemical space around the pyridine core to identify compounds with desired biological activities.

In the context of FBDD, a smaller, functionalized derivative of this compound could serve as an initial fragment. The bromine atoms would then offer clear vectors for fragment growing or linking strategies to improve binding affinity to a target protein.

Table 3: Hypothetical Combinatorial Library Synthesis using this compound

StepReactionPositionDiversity Element
1Selective Suzuki Coupling4-positionVarious aryl/heteroaryl boronic acids
2Suzuki/Sonogashira/etc.2-positionVarious boronic acids/alkynes/etc.

This systematic approach can generate a large number of distinct compounds from a single, readily available starting material, highlighting the potential of this compound in modern drug discovery efforts.

V. Theoretical and Computational Investigations of 2,4 Dibromo 6 Methoxypyridine

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its chemical behavior. Computational methods allow for the detailed analysis of these properties through various descriptors.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity and lower stability.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Pyridines (Calculated using DFT)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyridine (B92270)-6.70-0.456.25
2-Bromopyridine (B144113)-6.85-1.105.75
4-Methoxypyridine (B45360)-5.95-0.205.75

Note: These values are representative and sourced from computational studies on related molecules to illustrate expected trends.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For 2,4-Dibromo-6-methoxypyridine, the MEP surface would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The oxygen atom of the methoxy (B1213986) group would also exhibit a negative potential. In contrast, the regions around the hydrogen atoms and, to a lesser extent, the bromine atoms would display a positive potential. Such a map provides a visual guide to the molecule's reactive sites.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. Key descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ2 / 2η. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Based on the expected electronic structure of this compound, it would be classified as a relatively soft molecule with a moderate electrophilicity index, suggesting its susceptibility to react with both nucleophiles and electrophiles under appropriate conditions.

Table 2: Representative Global Reactivity Descriptors for Substituted Pyridines (Calculated from HOMO/LUMO energies)

CompoundChemical Hardness (η)Chemical Potential (μ)Electrophilicity Index (ω)
Pyridine3.125-3.5752.045
2-Bromopyridine2.875-3.9752.748
4-Methoxypyridine2.875-3.0751.643

Note: These values are illustrative and calculated from the representative data in Table 1.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. It allows for the quantification of charge transfer between orbitals, which is crucial for understanding molecular stability and reactivity.

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the exploration of transition states and the determination of activation energies, which helps in understanding and predicting the outcomes of chemical reactions.

Cross-coupling reactions, such as the Suzuki coupling, are pivotal in synthetic organic chemistry for the formation of carbon-carbon bonds. In molecules with multiple reactive sites, like this compound, regioselectivity becomes a critical issue. Experimental studies on the related 2,4-dibromopyridine (B189624) have shown that Suzuki cross-coupling reactions preferentially occur at the C2 position. researchgate.net

Computational studies on 2,4-dibromopyridine have provided a rationale for this observed regioselectivity. The preference for reaction at the C2 position is attributed to a combination of electronic and steric factors. Electronically, the carbon at the 2-position is more electrophilic due to its proximity to the electronegative nitrogen atom. Mechanistically, the oxidative addition of a palladium(0) catalyst to the C-Br bond is often the rate-determining step. Computational analysis of the transition states for oxidative addition at the C2 and C4 positions would likely show a lower activation barrier for the C2 position, thus favoring the formation of the 2-substituted product. researchgate.net

The presence of the methoxy group at the 6-position in this compound is expected to further influence the regioselectivity. The electron-donating nature of the methoxy group would increase the electron density of the pyridine ring, potentially affecting the electrophilicity of the C2 and C4 positions. However, the fundamental electronic preference for reaction at the position alpha to the nitrogen is likely to be maintained. A detailed computational study would be necessary to precisely quantify the effect of the methoxy group on the activation barriers and thus the regioselectivity of cross-coupling reactions.

Understanding Reaction Intermediates and Transition States

The reactivity of this compound is largely dictated by the electronic interplay of the electron-withdrawing bromine atoms, the electron-donating methoxy group, and the inherent electronic properties of the pyridine ring. Computational studies on similar halogenated and alkoxy-substituted pyridines can help elucidate the likely reaction intermediates and transition states involved in its chemical transformations.

In nucleophilic aromatic substitution reactions, a common pathway for halo-pyridines, the reaction proceeds through a Meisenheimer-like intermediate. For this compound, a nucleophile can attack either the C2 or C4 position, leading to the formation of a negatively charged intermediate. The stability of this intermediate is crucial in determining the reaction's regioselectivity.

Computational modeling can calculate the energies of these intermediates and the transition states leading to them. The presence of the nitrogen atom in the ring can stabilize the negative charge through resonance, particularly when the attack occurs at the ortho (C2) or para (C4) positions relative to the nitrogen. Molecular orbital calculations on related systems indicate that the energies of intermediates and transition states are lower for attack at these positions compared to the meta position. abertay.ac.uk

For this compound, the relative stability of the intermediates resulting from attack at C2 versus C4 would be influenced by the methoxy group at C6. Theoretical calculations would be needed to definitively predict which position is more favorable.

Furthermore, in reactions involving organometallic reagents, such as lithiation followed by electrophilic quench, computational studies can model the structure of the lithiated intermediates. The coordination of the lithium atom to the pyridine nitrogen can direct the deprotonation to an adjacent position, influencing the regiochemical outcome. researchgate.net

Recent advanced computational studies have also explored complex reaction mechanisms for pyridine with radicals, unveiling pathways that involve ring-opening, ring-contraction, and the formation of various isomeric products through a series of intermediates and transition states. chemrxiv.orgnih.gov While not directly involving this compound, these studies highlight the intricate potential energy surfaces that can be mapped out computationally to understand detailed reaction mechanisms. chemrxiv.orgnih.gov

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. ias.ac.in The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its hyperpolarizability. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. ias.ac.inrsc.org

The NLO properties of pyridine derivatives are often rationalized by the concept of a donor-π-acceptor system. The pyridine ring can act as a π-conjugated bridge, and the presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can enhance the molecular hyperpolarizability.

In this compound, the methoxy group (-OCH₃) is a strong electron-donating group, while the bromine atoms (-Br) are electron-withdrawing. This combination of substituents on the pyridine ring could potentially lead to interesting NLO properties.

Theoretical calculations would involve optimizing the geometry of the molecule and then computing its electronic properties, such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a key indicator of a molecule's potential as a second-order NLO material.

Studies on other substituted pyridines have shown that the strategic placement of donor and acceptor groups can significantly enhance the hyperpolarizability. journaleras.com For instance, computational investigations on 5-(trifluoromethyl)pyridine-2-thiol (B7722606) demonstrated a significant first hyperpolarizability value, suggesting its potential as an NLO material. journaleras.com The calculated hyperpolarizability values are often compared to those of a standard NLO material like urea (B33335) to gauge their relative effectiveness. journaleras.com

A hypothetical computational study on this compound would likely reveal a notable first hyperpolarizability due to the charge asymmetry introduced by the donor and acceptor groups. The table below illustrates the kind of data that would be generated from such a study, based on typical values for similar molecules.

PropertySymbolHypothetical Calculated ValueUnits
Dipole Momentμ3.5Debye
Mean Polarizability<α>150a.u.
First Hyperpolarizabilityβtot80 x 10-30esu

Thermochemical Properties and Stability Analysis

The thermochemical properties of a compound, such as its heat of formation, enthalpy, and Gibbs free energy, are fundamental to understanding its stability and reactivity. These properties can be reliably calculated using high-level quantum chemical methods.

A computational stability analysis of this compound would typically involve calculating its total electronic energy and then using statistical mechanics to determine its thermochemical properties at a given temperature and pressure. The vibrational frequencies of the molecule, obtained from a frequency calculation, are essential for computing the zero-point vibrational energy (ZPVE) and the thermal contributions to the enthalpy and entropy.

The stability of this compound can be assessed relative to its isomers. For instance, a computational study could compare the Gibbs free energy of this compound with that of other dibromo-methoxypyridine isomers to determine their relative thermodynamic stabilities.

Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the kinetic stability and reactivity of the molecule. The HOMO-LUMO energy gap is an important parameter; a large gap generally implies high kinetic stability and low chemical reactivity. ias.ac.in

A typical output from a computational thermochemical analysis is presented in the table below. The values are illustrative and represent the type of data that would be obtained from a DFT calculation.

PropertySymbolHypothetical Calculated ValueUnits
Total Electronic EnergyEelec-5430Hartree
Zero-Point Vibrational EnergyZPVE0.085Hartree
EnthalpyH-5430.09Hartree
Gibbs Free EnergyG-5430.14Hartree
HOMO EnergyEHOMO-6.8eV
LUMO EnergyELUMO-1.2eV
HOMO-LUMO GapΔE5.6eV

Q & A

Q. What are the standard synthetic routes for preparing 2,4-Dibromo-6-methoxypyridine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves bromination of 6-methoxypyridine derivatives. A common approach uses directed ortho-metallation (DoM) followed by halogenation. For example:

Methoxypyridine precursor : Start with 6-methoxypyridine.

Directed bromination : Use Br₂ in the presence of Lewis acids (e.g., FeBr₃) to introduce bromine atoms at positions 2 and 3.

Solvent selection : Polar aprotic solvents like DMF or DCM enhance reaction efficiency .
Optimization includes temperature control (0–25°C) and stoichiometric ratios to minimize over-bromination. Yields are typically validated via GC-MS or HPLC .

Q. Table 1: Comparison of Bromination Methods

MethodCatalyst/SolventYield (%)Reference
Br₂/FeBr₃ in DCMFeBr₃, DCM65–75
NBS in CCl₄NBS, CCl₄50–60

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substitution patterns. For example, the methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm, while aromatic protons show splitting due to bromine’s deshielding effects .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 280.89 for C₆H₅Br₂NO).
  • X-ray Crystallography : Resolves ambiguities in regiochemistry; SHELX software refines crystal structures .

Advanced Research Questions

Q. How can regioselective functionalization challenges be addressed in derivatives of this compound?

  • Methodological Answer : Bromine atoms at positions 2 and 4 create competing reactive sites. Strategies include:
  • Protecting groups : Temporarily block the methoxy group with TMSCl to direct cross-coupling (e.g., Suzuki-Miyaura) at specific positions .
  • Catalyst tuning : Use Pd(0)/Ni(0) catalysts with bulky ligands (e.g., SPhos) to favor coupling at less hindered positions .
  • Computational modeling : DFT calculations predict electron density distribution to guide substitution patterns .

Q. How to resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Correlates coupling constants and spatial proximity of protons to resolve overlapping signals .
  • X-ray crystallography : Provides unambiguous bond-length and angle data; SHELXL refines disorder models in crystal structures .
  • Isotopic labeling : ²H or ¹³C labeling of methoxy groups simplifies spectral interpretation .

Q. What are the competing pathways in cross-coupling reactions involving this compound, and how are they mitigated?

  • Methodological Answer : Competing pathways include:
  • Homocoupling : Minimized by using excess arylboronic acid and degassed solvents .
  • Debromination : Controlled via low-temperature reactions (<50°C) and avoiding strong bases .
    Table 2: Reaction Optimization Parameters
ParameterOptimal ConditionEffect on Yield
Catalyst loading5 mol% Pd(PPh₃)₄↑ 70%
Solvent polarityToluene > DMF↓ Side products
Temperature80°C↑ Conversion

Key Considerations for Experimental Design

  • Safety : Handle brominated pyridines in fume hoods due to volatility and toxicity .
  • Data validation : Cross-reference spectroscopic data with computational models (e.g., Gaussian) to confirm regiochemistry .

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2,4-Dibromo-6-methoxypyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.